molecular formula C17H19N3O2 B11414131 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

Cat. No.: B11414131
M. Wt: 297.35 g/mol
InChI Key: LMDSUUCCWHLRAC-UHFFFAOYSA-N
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Description

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a furan-2-carboxamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with a suitable furan-2-carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) in a polar solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the benzodiazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole or furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of benzodiazole and furan moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-20-14-8-4-3-7-13(14)19-16(20)10-5-11-18-17(21)15-9-6-12-22-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,18,21)

InChI Key

LMDSUUCCWHLRAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3

solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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